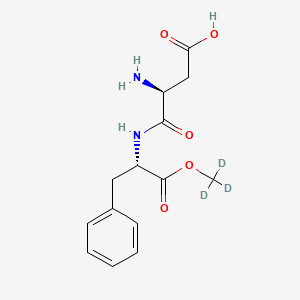

Aspartame-d3

Overview

Description

Aspartame-d3 is a synthetic dipeptide artificial sweetener, chemically known as esterified l-alpha-glutamide-4-o-methylamido-ester-3-methanesulfonic acid. It is a hydrogenated non-natural sweetener obtained by replacing one hydrogen atom of the benzoic acid group in common Aspartame with deuterium. This compound is known for its high sweetness and low calorie content, making it a popular sugar-free and low-sugar substitute in the food and beverage industry .

Mechanism of Action

Target of Action

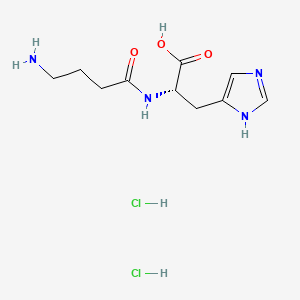

Aspartame-d3, like aspartame, is primarily targeted at the sweet taste receptors on the tongue . It is a low-calorie sweetener used to sweeten a wide variety of low- and reduced-calorie foods and beverages . This compound is composed of two amino acids, aspartic acid and phenylalanine, as the methyl ester .

Mode of Action

This compound interacts with its targets, the sweet taste receptors, by binding to them and triggering a response that is interpreted by the brain as a sweet taste . It is 180 to 200 times sweeter than sucrose and is metabolized as a protein, with its subsequent amino acids used up in their respective mechanisms .

Biochemical Pathways

Upon digestion, this compound breaks down into three components: aspartic acid, phenylalanine, and methanol . These components are then absorbed into the blood and used in normal body processes . Aspartic acid and phenylalanine are also found naturally in protein-containing foods, including meats, grains, and dairy products . Methyl esters are also found naturally in many foods such as fruits and vegetables and their juices .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of aspartame. Aspartame is hydrolyzed in the gastrointestinal tract when orally ingested . One of the major hydrolysis products is phenylalanine, which may be harmful for patients with phenylketonuria (PKU) .

Result of Action

The molecular and cellular effects of this compound’s action are similar to those of aspartame. Aspartame has the potential to impact various cancer-related proteins, potentially raising the likelihood of cellular carcinogenesis by interfering with biomolecular function . Excessive aspartame ingestion might be involved in the pathogenesis of certain mental disorders and also in compromised learning and emotional functioning .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the temperature and pH of the environment can affect the stability of this compound. The safety of this compound, like aspartame, is still a topic of ongoing research. The International Agency for Research on Cancer (IARC) and the World Health Organization (WHO) have released assessments of the health impacts of aspartame, citing “limited evidence” for carcinogenicity in humans .

Biochemical Analysis

Biochemical Properties

Aspartame-d3: is a synthetic dipeptide that can instigate biochemical and histopathological alterations in albino mice . It interacts with various enzymes, proteins, and other biomolecules, causing deteriorations in the redox balance of tissues by decreasing GSH, SOD, catalase and increasing MDA levels significantly .

Cellular Effects

This compound: has been found to cause cytotoxic effects in mice . It influences cell function by causing histopathological defects such as ballooning hepatocytes, vacuolations, congested central vein and proliferation of Kupffer cells in the liver, renal hemorrhage, increased capsular space and glomerulosclerosis in kidneys .

Molecular Mechanism

The molecular mechanism of This compound involves its potential to impact various cancer-related proteins, potentially raising the likelihood of cellular carcinogenesis by interfering with biomolecular function . The action patterns and pathways of aspartame-related targets are like the mechanisms of known carcinogenic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, This compound exposure over time has shown to cause significant alterations in the body and organ weight of mice . It also leads to significant elevations in the levels of bilirubin, aspartate aminotransferase (AST), Alanine transaminase (ALT), alkaline phosphatase (ALP), Urea and Creatinine in the blood plasma .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. Mice exposed to 40 µg/g/day of aspartame showed significant increases in body and organ weight compared to the control group .

Metabolic Pathways

The metabolic pathways of This compound It is known to cause deteriorations in the redox balance of tissues by interacting with various enzymes and cofactors .

Preparation Methods

Aspartame-d3 is produced through chemical synthesis. The process begins with the acid-catalyzed esterification of tyrosine to obtain benzoic acid-based tyrosine ester. This ester is then reacted with n-formyl-4-aminobenzamide to form common aspartame. Finally, a hydrogen atom of the benzoic acid group in common aspartame is replaced by deuterium to obtain this compound .

Industrial production methods for aspartame involve combining enzymatic and chemical reactions. One novel route involves the enzymatic production of α-l-aspartyl-l-phenylalanine β-methylester from l-aspartic acid dimethylester and l-phenylalanine by α-amino acid ester acyl transferase. This is followed by the chemical transformation of α-l-aspartyl-l-phenylalanine β-methylester to α-l-aspartyl-l-phenylalanine methylester hydrochloride in an aqueous solution with methanol and hydrochloric acid, followed by hydrochloric acid removal to form aspartame .

Chemical Reactions Analysis

Aspartame-d3 undergoes various chemical reactions, including hydrolysis and degradation. The major decomposition products of aspartame include diketopiperazine, aspartylphenylalanine, and phenylalanine . Aspartame degradation is an acid-base catalyzed reaction that has been modeled using pseudo-first-order kinetics. The degradation rate is influenced by factors such as pH and buffer salt concentrations .

Common reagents and conditions used in these reactions include phosphate buffer solutions, sucrose, glycerol, and hydrochloric acid. The major products formed from these reactions are diketopiperazine, aspartylphenylalanine, and phenylalanine .

Scientific Research Applications

Aspartame-d3 has a wide range of scientific research applications. In chemistry, it is used as a nonnutritive sweetener in various food and beverage products. In biology and medicine, this compound is studied for its potential effects on health, including its role in oxidative stress, inflammation, and carcinogenicity . It is also used in the synthesis of amino acids for pharmaceutical peptides, herbicides, and insecticides .

In the food industry, this compound is used as a sugar substitute in products such as soft drinks, dessert mixes, frozen desserts, yogurt, chewable multivitamins, and breakfast cereals . Its high sweetness and low calorie content make it an attractive option for manufacturers aiming to reduce the caloric and sugar content of their products.

Comparison with Similar Compounds

Aspartame-d3 is unique due to the replacement of a hydrogen atom with deuterium, which enhances its stability and reduces its caloric content compared to common aspartame. Similar compounds include other artificial sweeteners such as saccharin, sucralose, and acesulfame potassium. These sweeteners also provide high sweetness with low calorie content but differ in their chemical structures and metabolic pathways.

Saccharin: An artificial sweetener that is about 300-400 times sweeter than sucrose. It is not metabolized by the body and is excreted unchanged.

Sucralose: A chlorinated derivative of sucrose that is about 600 times sweeter than sucrose. It is not metabolized by the body and is excreted unchanged.

Acesulfame Potassium: An artificial sweetener that is about 200 times sweeter than sucrose. It is not metabolized by the body and is excreted unchanged.

This compound stands out due to its unique chemical modification, which provides specific advantages in terms of stability and caloric content .

Properties

IUPAC Name |

(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-3-phenyl-1-(trideuteriomethoxy)propan-2-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZJIPTCAWIRG-JRDZZGLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675636 | |

| Record name | (~2~H_3_)Methyl L-alpha-aspartyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356841-28-5 | |

| Record name | (~2~H_3_)Methyl L-alpha-aspartyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5R,6S,11S,14R,15R,18S,19S)-6,10,10,14,15,20-hexamethyl-21-oxahexacyclo[17.3.2.01,18.02,15.05,14.06,11]tetracosan-20-ol](/img/structure/B577310.png)

![(1S,9S,10R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraene](/img/structure/B577311.png)

![[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea](/img/structure/B577320.png)